methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
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Overview
Description
Methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as antiplatelet agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde and thienopyridine derivatives. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include:
Purification: Techniques such as recrystallization or chromatography.
Quality Control: Analytical methods like HPLC or NMR to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as an antiplatelet agent or other therapeutic uses.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Prasugrel: Similar in structure and function, used in cardiovascular medicine.
Ticlopidine: An older thienopyridine with similar applications.
Uniqueness
Methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate may offer unique advantages in terms of potency, selectivity, or pharmacokinetic properties compared to these similar compounds.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development may uncover new applications and enhance our understanding of its mechanisms and potential benefits.
Properties
Molecular Formula |
C17H20ClNO5S2 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.CH4O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;1H3,(H,2,3,4) |
InChI Key |
NYRGDYXGARXQTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.CS(=O)(=O)O |
Origin of Product |
United States |
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